![molecular formula C25H21NO3 B2703812 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902624-89-9](/img/structure/B2703812.png)

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

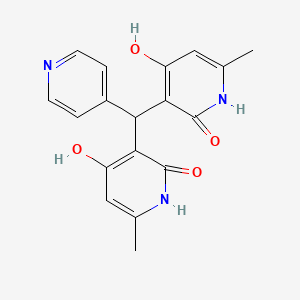

This compound is a derivative of quinolinone, a class of organic compounds that are often used in the synthesis of pharmaceuticals . The presence of the methoxyphenyl and methylbenzoyl groups suggest that this compound could have unique properties compared to other quinolinones.

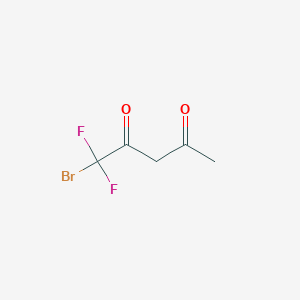

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with the methoxyphenyl and methylbenzoyl groups attached at the 1 and 3 positions, respectively . The exact 3D structure would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group in the quinolinone core would likely make the compound polar, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

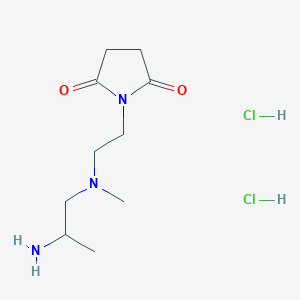

Neurology and Parkinson’s Disease Research

- MPTP is a derivative of piperidine and acts as a dopamine neurotoxin. It has been widely used in neurology research to model Parkinson’s disease in animal studies . When metabolized, it forms 1-methyl-4-phenylpyridinium (MPP+) , which generates free radicals and induces oxidative stress. Researchers study its effects on dopaminergic neurons to gain insights into Parkinson’s pathogenesis.

Organic Synthesis and Catalysis

- The study of sustainable catalytic protocols for organic compound synthesis is crucial. MPTP has been employed in the preparation of bioactive compounds using ionic organic solids as catalysts. Specifically, it facilitates the Michael addition of N-heterocycles to chalcones . The green metrics associated with this methodology make it appealing for organic synthesis.

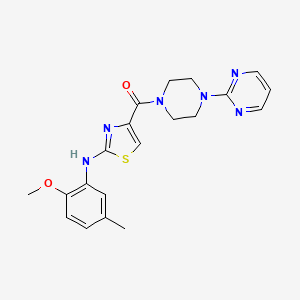

Triazole Derivatives and Bioactivity

- Triazole derivatives, including MPTP , exhibit diverse biological effects due to their structural characteristics. These compounds are known to bind with target molecules effectively. Researchers explore their potential as bioactive agents, especially in fungicides, bactericides, and herbicides .

Aza-Michael Reaction

- The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. MPTP participates in this reaction, leading to the formation of valuable precursors for bioactive compounds. This atom-efficient transformation is of great importance in organic chemistry .

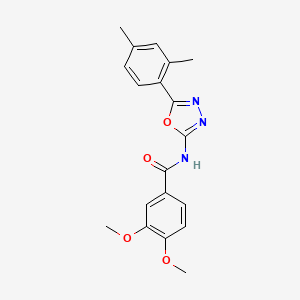

Heteroarylated Carbonyl Compounds

- The synthesis of β-heteroarylated carbonyl compounds is an area of interest. MPTP contributes to this field through various synthetic routes, including nucleophilic substitution and conjugate addition. These compounds find applications in medicinal chemistry and drug discovery .

Privileged Structures and Hydrogen Bonding

- Nitrogen-containing heteroarenes, like MPTP , often appear in natural products and synthetic bioactive compounds. Their stability and ability to form hydrogen bonds with “privileged structures” make them valuable targets for drug design and development .

Mécanisme D'action

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c1-17-10-12-19(13-11-17)24(27)22-16-26(15-18-6-5-7-20(14-18)29-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPUPAXFVAEOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)